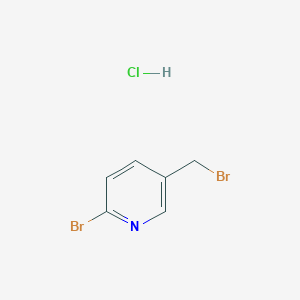

2-Bromo-5-(bromomethyl)pyridine hydrochloride

Description

BenchChem offers high-quality 2-Bromo-5-(bromomethyl)pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(bromomethyl)pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-(bromomethyl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N.ClH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZLFZHEKGTOFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CBr)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical properties of 2-Bromo-5-(bromomethyl)pyridine hydrochloride

Topic: Chemical Properties of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-5-(bromomethyl)pyridine hydrochloride (CAS: 1353945-06-8; Free base CAS: 101990-45-8) is a bifunctional pyridine building block critical to modern medicinal chemistry. Its value lies in its orthogonal reactivity profile : it possesses a highly reactive electrophilic alkyl bromide at the C5 position and a stable, yet functionalizable, aryl bromide at the C2 position.

This duality allows researchers to sequentially construct complex heteroaromatic scaffolds. The C5-bromomethyl group serves as a "soft" handle for alkylation (SN2), while the C2-bromo group remains inert until activated for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). This guide details the physicochemical properties, synthetic pathways, and reactivity logic required to utilize this compound effectively in drug discovery.

Molecular Architecture & Physicochemical Profile

The compound exists primarily in two forms: the free base and the hydrochloride salt. The salt form is preferred for long-term storage due to the stabilization of the pyridine nitrogen, preventing self-alkylation or degradation.

Structural Specifications

| Property | Data |

| IUPAC Name | 2-Bromo-5-(bromomethyl)pyridine hydrochloride |

| Common Name | 6-Bromo-3-pyridylmethyl bromide HCl |

| CAS Number (Salt) | 1353945-06-8 |

| CAS Number (Free Base) | 101990-45-8 |

| Molecular Formula | C₆H₅Br₂N[1][2][3][4][5] · HCl |

| Molecular Weight | 287.38 g/mol (Salt) / 250.92 g/mol (Free Base) |

| SMILES | C1=C(C=NC(=C1)Br)CBr.Cl |

| Appearance | White to off-white crystalline solid |

| Melting Point | 60–65 °C (Free Base); >150 °C (Salt, decomp.) |

| Solubility (Free Base) | Soluble in DCM, EtOAc, THF, Chloroform |

| Solubility (Salt) | Soluble in Water, Methanol, DMSO |

Stability & Handling

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored under inert atmosphere (Argon/Nitrogen) in a desiccator.

-

Lachrymator: The free base acts as a potent lachrymator (similar to benzyl bromide). All operations involving the free base must occur in a functioning fume hood.

-

Thermal Stability: The C-Br bond at the benzylic position is sensitive to light and heat. Store at 2–8 °C away from light to prevent homolytic cleavage and radical degradation.

Synthetic Routes & Manufacturing

The industrial preparation of 2-Bromo-5-(bromomethyl)pyridine relies on the radical bromination of the methyl precursor. This is a classic Wohl-Ziegler reaction .

Synthesis Protocol

Precursor: 2-Bromo-5-methylpyridine Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl₄ or 1,2-Dichloroethane (Solvent).[6]

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-bromo-5-methylpyridine (1.0 eq) in anhydrous 1,2-dichloroethane (0.5 M concentration).

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq).

-

Initiation: Heat the mixture to reflux (approx. 85 °C). The reaction is initiated radically; a color change (often orange to pale yellow) indicates succinimide precipitation.

-

Monitoring: Monitor via TLC or LCMS. The reaction typically completes in 1–3 hours. Note: Over-reaction leads to the dibromomethyl impurity.

-

Workup: Cool to RT, filter off succinimide byproducts. Wash filtrate with water and brine.

-

Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Salt Formation: Dissolve the free base in diethyl ether and treat with 4M HCl in dioxane to precipitate the hydrochloride salt.

Synthetic Workflow Diagram

Caption: Radical bromination pathway transforming the methyl precursor into the active bromomethyl species.

Reactivity Landscape

The chemical power of this molecule lies in the differential reactivity of its two halide centers.

Site A: The Bromomethyl Group (C5 Position)[8]

-

Type: Primary Alkyl Halide (Benzylic-like).

-

Reactivity: High.

-

Mechanism: SN2 Nucleophilic Substitution.

-

Application: This is the "first-pass" attachment point. It reacts readily with amines, thiols, and alkoxides under mild basic conditions (e.g., K₂CO₃ in DMF).

-

Constraint: Strong bases can cause elimination to the unstable methide intermediate; non-nucleophilic bases (DIPEA) are preferred for amine couplings.

Site B: The Aryl Bromide (C2 Position)

-

Type: Heteroaryl Halide.

-

Reactivity: Low (requires activation).

-

Mechanism: Oxidative Addition (Pd⁰).

-

Application: This site survives the initial alkylation at Site A. It is subsequently used for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to build biaryl systems.

-

Electronic Effect: The adjacent pyridine nitrogen withdraws electron density, making this position slightly more reactive toward SNAr than a phenyl bromide, but Pd-catalysis remains the dominant method.

Reactivity Logic Diagram

Caption: Orthogonal reactivity map showing sequential functionalization capabilities.

Applications in Medicinal Chemistry

Fragment-Based Drug Discovery (FBDD)

This compound is a staple "linker" fragment. It allows the connection of a polar "head" group (via the bromomethyl) to a lipophilic "tail" (via the aryl bromide).

-

Example: Synthesis of CYP17 Inhibitors . The bromomethyl group is used to alkylate an imidazole ring, while the aryl bromide is coupled to a substituted phenyl ring. This creates the core pharmacophore for androgen biosynthesis inhibitors used in prostate cancer research [1].

-

Neuropathic Pain Ligands: Used to synthesize biaryl-ether derivatives where the pyridine ring acts as a bioisostere for a benzene ring, improving metabolic stability and solubility [2].

Library Synthesis Protocol

-

Step 1 (Scaffold Loading): React 2-Bromo-5-(bromomethyl)pyridine with a resin-bound amine or a core scaffold (e.g., piperazine).

-

Step 2 (Diversification): Perform parallel Suzuki couplings on the C2-bromide using a library of 96 different aryl boronic acids.

-

Result: Rapid generation of a focused library of 2-aryl-5-substituted pyridines.

References

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones. Source: National Institutes of Health (PMC) URL:[Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Source: National Institutes of Health (PMC) URL:[Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-bromo-5-(bromomethyl)pyridine [stenutz.eu]

- 3. angenesci.com [angenesci.com]

- 4. 2-broMo-5-(broMoMethyl)pyridine hydrochloride | 1353945-06-8 [m.chemicalbook.com]

- 5. 2-Bromo-5-(bromomethyl)pyridine 97% | CAS: 101990-45-8 | AChemBlock [achemblock.com]

- 6. Pyridine, 2-bromo-5-(bromomethyl)- (9CI) | 101990-45-8 [chemicalbook.com]

molecular structure of 2-Bromo-5-(bromomethyl)pyridine hydrochloride

The following technical guide details the molecular structure, synthesis, and application of 2-Bromo-5-(bromomethyl)pyridine hydrochloride . This document is structured for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.

Executive Summary

2-Bromo-5-(bromomethyl)pyridine hydrochloride (CAS: 1353945-06-8) is a high-value heterocyclic building block used extensively in medicinal chemistry.[1] It serves as a critical "linchpin" scaffold, offering two chemically distinct reaction sites: a highly reactive electrophilic benzylic bromide and a stable aryl bromide handle for downstream cross-coupling. The hydrochloride salt form is engineered to enhance shelf-life stability and crystallinity compared to its free base counterpart, which is prone to degradation and lachrymatory effects.

Part 1: Molecular Architecture & Physiochemical Properties

Structural Analysis

The molecule consists of a pyridine ring substituted at the C2 position with a bromine atom and at the C5 position with a bromomethyl group. The hydrochloride salt involves the protonation of the pyridine nitrogen.

-

Core Scaffold: Pyridine (electron-deficient aromatic heterocycle).

-

C2-Bromine: Deactivates the ring further but provides a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C5-Bromomethyl: A "benzylic-like" halide. The electron-deficient nature of the pyridine ring makes this position highly susceptible to nucleophilic attack (

) but less prone to -

HCl Salt Function: Protonation of the pyridine nitrogen (

~0.5-1.0 for 2-halopyridines) serves a dual purpose:-

Prevention of Self-Alkylation: In the free base form, the pyridine nitrogen lone pair can intermolecularly attack the bromomethyl group of another molecule, leading to polymerization. Protonation blocks this pathway.

-

Crystallinity: The salt lattice energy significantly raises the melting point, reducing hygroscopicity and facilitating easier handling.

-

Key Physiochemical Data

| Property | Value / Description | Note |

| CAS (Salt) | 1353945-06-8 | Distinct from Free Base (101990-45-8) |

| Formula | MW: 287.38 g/mol | |

| Appearance | White to off-white crystalline solid | Free base is often a yellow oil/low-melting solid |

| Solubility | DMSO, Methanol, Water (with decomposition) | Avoid protic solvents for long-term storage |

| Reactivity Class | Alkylating Agent / Lachrymator | Handle in Fume Hood Only |

Part 2: Synthetic Pathways & Mechanism[5]

The synthesis typically proceeds via a radical bromination of the methyl precursor, followed by salt formation.

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

Precursor: 2-Bromo-5-methylpyridine.[2]

Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator),

-

Mechanism: The reaction is initiated by the homolytic cleavage of AIBN, generating radicals that abstract a hydrogen from the C5-methyl group. The resulting benzylic radical abstracts a bromine from NBS.

-

Critical Control Point: Over-bromination to the dibromomethyl analog is a common impurity. Stoichiometry must be strictly controlled (0.95 - 1.05 eq NBS).

Step 2: Salt Formation

Reagents: Anhydrous HCl in Dioxane or Diethyl Ether.

-

Protocol: The crude free base is dissolved in an anhydrous non-polar solvent (Et2O/Hexanes). HCl gas or solution is introduced at 0°C. The salt precipitates immediately, purifying the product from non-basic impurities (like succinimide residues).

Visualization: Synthetic Workflow

Caption: Two-stage synthesis converting the methyl precursor to the stable hydrochloride salt via radical bromination.

Part 3: Strategic Applications in Medicinal Chemistry[1]

This molecule is a "Divergent Synthon." It allows chemists to build complex libraries by sequencing reactions based on the reactivity difference between the

Pathway A: Nucleophilic Substitution ( )

The bromomethyl group is the most reactive site. It reacts rapidly with amines, thiols, and alkoxides at room temperature.

-

Use Case: Installing the (6-bromopyridin-3-yl)methyl motif into pharmacophores (e.g., enzyme inhibitors).[1]

-

Condition Note: When using the HCl salt, an extra equivalent of base (e.g.,

,

Pathway B: Cross-Coupling ( )

The 2-bromo position is sterically accessible and electronically activated for oxidative addition by Palladium(0).

-

Sequence Logic: Typically, the

reaction (Pathway A) is performed first to avoid chemoselectivity issues, as the bromomethyl group can poison Pd catalysts or undergo side reactions.

Visualization: Reactivity Profile

Caption: Orthogonal reactivity map showing the preferred sequence: C5 substitution followed by C2 cross-coupling.

Part 4: Handling, Stability & Safety Protocols

Warning: This compound is a potent alkylating agent and lachrymator.

Self-Validating Safety System

-

Containment: Always handle within a certified fume hood. The "Hydrochloride" designation does not eliminate volatility hazards of the parent benzylic halide once dissolved/neutralized.

-

Decontamination: Prepare a "Quench Solution" (10% aqueous Sodium Thiosulfate or dilute Ammonia) before starting work. This validates readiness for spills. Alkyl halides react with thiosulfate to form non-toxic salts.

-

Storage Verification: Store at 2-8°C under Argon.

-

Visual Check: If the white solid turns yellow/orange, free bromine (

) or HBr has likely liberated, indicating decomposition.

-

Analytical Validation (NMR)

When characterizing the salt in

-

Proton Shift: The pyridine ring protons will be downfield shifted compared to the free base due to the positive charge on the nitrogen.

-

Methylene Peak: The

singlet typically appears around -

Exchangeable Proton: A broad singlet >10 ppm may be visible for the

depending on water content.

References

-

Synthesis & Properties: ChemicalBook. (2025).[2] "Pyridine, 2-bromo-5-(bromomethyl)- (9CI) Properties and Synthesis." Link

-

Safety Data: Fisher Scientific. (2025). "Safety Data Sheet: 2-Bromo-5-nitropyridine (Analogous Handling Protocols)." Link

-

Commercial Availability & Salt Forms: BLD Pharm. (2025). "Product Analysis: 2-Bromo-5-(bromomethyl)pyridine hydrochloride." Link

-

Reaction Methodology: National Institutes of Health (PMC). (2025). "2-Bromopyridines as Versatile Synthons." Link

Sources

Navigating the Solubility Landscape of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-5-(bromomethyl)pyridine hydrochloride in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the solubility of this important synthetic intermediate. In the absence of extensive publicly available quantitative data, this guide emphasizes the theoretical considerations and provides detailed, field-proven experimental protocols for the precise determination of its solubility. This approach equips researchers with the necessary tools to generate reliable data tailored to their specific applications, from reaction optimization and purification to formulation development.

Introduction: The Significance of Solubility in Process Chemistry

2-Bromo-5-(bromomethyl)pyridine hydrochloride is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility is intrinsically linked to its solubility in different solvent systems, which dictates the efficiency of synthetic transformations, the feasibility of purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs). Understanding and quantifying the solubility of this hydrochloride salt is therefore not merely an academic exercise but a critical step in robust process development and optimization.

The presence of the hydrochloride moiety fundamentally alters the molecule's physicochemical properties compared to its free base, 2-bromo-5-(bromomethyl)pyridine. The salt form introduces ionic character, which significantly impacts its interaction with organic solvents. This guide will dissect these interactions and provide a framework for predicting and experimentally verifying the solubility of this compound.

Theoretical Framework: Factors Governing Solubility

The solubility of 2-Bromo-5-(bromomethyl)pyridine hydrochloride in any given organic solvent is a result of the interplay between the solute's properties and the solvent's characteristics. The adage "like dissolves like" provides a foundational, albeit simplified, starting point for this analysis.

The Solute: 2-Bromo-5-(bromomethyl)pyridine Hydrochloride

The structure of the 2-Bromo-5-(bromomethyl)pyridinium cation is complex, featuring a combination of polar and non-polar elements. The pyridinium ring itself possesses aromatic character, while the bromo substituents add to its molecular weight and introduce polarizable halogen atoms. The key feature, however, is the protonated nitrogen, which imparts a positive charge and the ability to act as a hydrogen bond donor. This ionic character dramatically increases its polarity compared to the free base.

The crystal lattice energy of the salt also plays a crucial role. For dissolution to occur, the energy released from the interaction of the ions with the solvent molecules (solvation energy) must overcome the energy holding the ions together in the crystal lattice. Salts with bulky, asymmetric ions, such as the 2-Bromo-5-(bromomethyl)pyridinium cation, often have lower lattice energies than simple inorganic salts, which can favor solubility in polar organic solvents[1].

The Solvent: A Spectrum of Polarity and Hydrogen Bonding

Organic solvents can be broadly categorized based on their polarity (dielectric constant) and their ability to participate in hydrogen bonding.

-

Polar Protic Solvents: (e.g., methanol, ethanol) These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are generally effective at solvating both cations and anions. Pyridine hydrochloride, the parent compound without the bromo and bromomethyl groups, is known to be soluble in water, ethanol, and methanol[2]. It is therefore highly probable that 2-Bromo-5-(bromomethyl)pyridine hydrochloride will exhibit significant solubility in these solvents.

-

Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile) These solvents have high dielectric constants but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors. They are particularly effective at solvating cations. Salts are often highly solvated in polar aprotic solvents[3].

-

Non-Polar Solvents: (e.g., Toluene, Hexane) These solvents have low dielectric constants and do not engage in significant hydrogen bonding. Due to the high polarity of the hydrochloride salt, the solubility of 2-Bromo-5-(bromomethyl)pyridine hydrochloride is expected to be very low in these solvents. The parent pyridine hydrochloride is reported to be insoluble in aromatic hydrocarbons[4].

The logical relationship of factors influencing the solubility of this compound is illustrated in the diagram below.

Caption: Factors influencing the solubility of 2-Bromo-5-(bromomethyl)pyridine hydrochloride.

Experimental Determination of Solubility: A Practical Guide

Given the scarcity of published quantitative data, experimental determination is essential. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility[5].

The Shake-Flask Method: Protocol

This protocol outlines the steps for determining the solubility of 2-Bromo-5-(bromomethyl)pyridine hydrochloride in a selection of organic solvents.

Materials:

-

2-Bromo-5-(bromomethyl)pyridine hydrochloride

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, DMSO, DMF, dichloromethane, toluene)

-

Scintillation vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Bromo-5-(bromomethyl)pyridine hydrochloride to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Accurately pipette a known volume of each selected organic solvent into the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary study may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the supernatant through a chemically inert syringe filter into a clean vial.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples by a validated HPLC method.

-

Prepare a calibration curve using standard solutions of 2-Bromo-5-(bromomethyl)pyridine hydrochloride of known concentrations.

-

Determine the concentration of the compound in the samples from the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration of the saturated solution represents the solubility of 2-Bromo-5-(bromomethyl)pyridine hydrochloride in the specific solvent at the given temperature.

-

The results are typically expressed in g/100 mL, mg/mL, or as a mole fraction.

-

The experimental workflow for determining solubility is depicted in the following diagram:

Caption: Experimental workflow for determining the solubility of 2-Bromo-5-(bromomethyl)pyridine hydrochloride.

Data Presentation and Interpretation

The results of the solubility determination should be presented in a clear and concise manner to facilitate comparison across different solvents. A tabular format is highly recommended.

Table 1: Hypothetical Solubility of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride at 25 °C

| Organic Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Methanol | Polar Protic | High | [Insert Experimental Data] |

| Ethanol | Polar Protic | High | [Insert Experimental Data] |

| Acetonitrile | Polar Aprotic | Moderate to High | [Insert Experimental Data] |

| DMSO | Polar Aprotic | High | [Insert Experimental Data] |

| Dichloromethane | Chlorinated | Low to Moderate | [Insert Experimental Data] |

| Toluene | Aromatic Hydrocarbon | Very Low | [Insert Experimental Data] |

| Diethyl Ether | Ether | Very Low | [Insert Experimental Data] |

| Hexane | Aliphatic Hydrocarbon | Insoluble | [Insert Experimental Data] |

Interpretation of Results:

The experimentally determined solubility data will provide valuable insights for process development. For instance:

-

High solubility in solvents like methanol or DMSO would suggest their suitability for reaction media where high concentrations of the starting material are desired.

-

Moderate solubility might be advantageous for crystallization processes, allowing for good recovery upon cooling or addition of an anti-solvent.

-

Low solubility in non-polar solvents like toluene or hexane can be exploited for purification, where these solvents could be used to wash away non-polar impurities.

Conclusion and Future Perspectives

While a comprehensive, publicly available dataset on the solubility of 2-Bromo-5-(bromomethyl)pyridine hydrochloride in organic solvents is currently lacking, this guide provides the necessary theoretical foundation and practical experimental protocols for researchers to generate this critical information. A thorough understanding of the interplay between the solute's ionic nature and the solvent's properties is paramount for making informed decisions in solvent screening and process optimization. The methodologies detailed herein represent a robust approach to filling the existing data gap and will empower scientists to harness the full potential of this versatile synthetic intermediate in their research and development endeavors.

References

-

World of Chemicals. (2025, December 4). Pyridine hydrochloride – a multifunctional helper in chemical synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.

-

Chemistry Stack Exchange. (2019, December 19). Why is Pyridinium Chlorochromate soluble in organic solvents?. Retrieved from [Link]

-

Taylor & Francis. (2019). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Pyridine hydrochloride – a multifunctional helper in chemical synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

safety data sheet (SDS) for 2-Bromo-5-(bromomethyl)pyridine hydrochloride

[1][2]

Chemical Identity & Physicochemical Profile[2][3][4][5]

Compound: 2-Bromo-5-(bromomethyl)pyridine hydrochloride CAS Number: 1353945-06-8 (HCl salt) / 101990-45-8 (Free base) Molecular Formula: C₆H₅Br₂N[1][2] · HCl Molecular Weight: ~287.38 g/mol (Salt) / 250.92 g/mol (Free Base)[1]

Structural Hazard Analysis

This molecule possesses two distinct reactive centers that dictate its safety profile:

-

Bromomethyl Group (C-5 position): A highly reactive alkylating agent.[1] The benzylic-like carbon is susceptible to nucleophilic attack (Sɴ2), making it a potent lachrymator and vesicant (blistering agent).[1] It readily alkylates DNA and proteins.[1]

-

Pyridine Nitrogen (HCl Salt): The hydrochloride salt form increases water solubility and acidity but reduces volatility compared to the free base.[1] However, upon contact with moisture, it can dissociate to release hydrochloric acid and, through hydrolysis of the bromomethyl group, hydrobromic acid.[1]

| Property | Value / Characteristic | Impact on Safety |

| Physical State | White to off-white solid | Dust inhalation hazard; requires static controls.[1] |

| Solubility | Soluble in water, MeOH, DMSO | Rapid dermal absorption via sweat/mucous membranes.[1] |

| Reactivity | Moisture Sensitive | Hydrolyzes to release corrosive HBr and HCl fumes.[1] |

| Stability | Thermally labile | Store at 2-8°C under inert gas (Argon/N₂) to prevent degradation.[1] |

Hazard Identification & Mechanistic Toxicology[2]

Signal Word: DANGER GHS Classifications:

-

Skin Corr.[3][4] 1B (H314): Causes severe skin burns and eye damage.[1]

-

Acute Tox. 4 (H302+H312): Harmful if swallowed or in contact with skin.[1]

-

STOT SE 3 (H335): May cause respiratory irritation.[5]

The "Why" Behind the Hazard

Unlike simple mineral acids, the corrosivity of this compound is biphasic :[1]

-

Immediate Acidic Burn: The HCl salt and hydrolysis products (HBr) cause immediate tissue necrosis (coagulative necrosis).[1]

-

Delayed Alkylating Injury: The unhydrolyzed bromomethyl moiety penetrates the dermis and alkylates cellular macromolecules.[1] This can lead to delayed blistering, sensitization, and long-term tissue damage that persists after the acid is neutralized.[1]

Hierarchy of Controls & PPE Selection

The following decision logic dictates the Personal Protective Equipment (PPE) based on the specific interaction mechanism.

DOT Diagram 1: Hazard Cascade & PPE Logic

Caption: Logical flow connecting chemical reactivity mechanisms to specific PPE requirements.[1]

Critical PPE Specifications

-

Gloves: Standard latex is insufficient .[1] Use Double Nitrile (minimum 0.11 mm outer, 0.06 mm inner) or Butyl Rubber for prolonged handling.[1] Change outer gloves immediately upon splash.

-

Respiratory: All weighing and transfer must occur in a certified chemical fume hood.[1] If open handling is unavoidable (e.g., equipment failure), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) and P100 cartridges is required.[1]

Handling & Storage Protocols

Storage: The "Dry Chain"

The stability of the C-Br bond is compromised by moisture.[1]

-

Atmosphere: Store under Argon or Nitrogen.[1]

-

Temperature: Refrigerate at 2–8°C .

-

Container: Amber glass with a PTFE-lined cap.[1] Parafilm is insufficient for long-term storage; use electrical tape or a secondary desiccator.

Experimental Setup (Synthesis Context)

When using this reagent for nucleophilic substitutions (e.g., attaching the pyridine ring to a pharmacophore):

-

Solvent Selection: Avoid protic solvents (MeOH, EtOH) unless the reaction is intended to be solvolytic.[1] Use anhydrous ACN, DMF, or DCM.

-

Quenching: Never quench reaction mixtures containing excess reagent directly with basic water.[1] This can generate massive heat and volatile alkylating byproducts.[1] Quench with a dilute amine solution (e.g., ammonia in methanol) or cold dilute acid first to consume the alkylating agent gently.[1]

Emergency Response & Spill Management

Self-Validating Neutralization System: A spill of this compound cannot simply be wiped up.[1] It must be chemically deactivated.

Neutralization Solution:

-

5% Sodium Thiosulfate (Na₂S₂O₃) in water.[1]

-

Mechanism:[1] Thiosulfate acts as a soft nucleophile, rapidly displacing the bromine to form a non-volatile, water-soluble Bunte salt, effectively "killing" the alkylating potential.[1]

DOT Diagram 2: Spill Response Workflow

Caption: Decision tree for managing spills, prioritizing chemical neutralization over physical removal.

First Aid (Mechanism-Based)

-

Eye Contact: Immediate irrigation is critical.[1] Use a Morgan Lens if available in a clinical setting.[1] Irrigate for >30 minutes . The HCl causes immediate damage; the alkylating agent causes delayed corneal opacity.[1]

-

Skin Contact:

-

Inhalation: Move to fresh air. Observe for delayed pulmonary edema (fluid in lungs) for up to 24 hours, as alkylating agents can damage alveolar membranes silently.[1]

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 54068341, 2-Bromo-5-(bromomethyl)pyridine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

-

ECHA (European Chemicals Agency). (2024).[1] C&L Inventory: 2-Bromo-5-(bromomethyl)pyridine.[1][7] Retrieved from [Link][1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 101990-45-8|2-Bromo-5-(bromomethyl)pyridine|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Pyridine, 2-bromo-5-(bromomethyl)- (9CI) | 101990-45-8 [chemicalbook.com]

Technical Assessment: Stability Profile and Handling of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride

The following technical guide provides an in-depth assessment of the stability, degradation mechanisms, and handling protocols for 2-Bromo-5-(bromomethyl)pyridine hydrochloride .

Executive Summary: The Metastability Paradox

2-Bromo-5-(bromomethyl)pyridine hydrochloride is a high-value electrophilic building block used extensively in medicinal chemistry (e.g., synthesis of NAMPT inhibitors or pyridine-based ligands). However, it presents a classic "stability paradox":

-

The Free Base Risk: As a free base, the molecule is prone to rapid, autocatalytic self-polymerization (intermolecular quaternization).

-

The Salt Risk: Conversion to the hydrochloride salt prevents polymerization but significantly increases hygroscopicity, making the compound vulnerable to moisture-induced hydrolysis.

This guide details the mechanistic underpinnings of these failures and provides a self-validating protocol for storage and usage.

Part 1: Mechanistic Degradation Pathways

To handle this reagent effectively, one must understand the two competing degradation pathways that dictate its shelf-life.

Intermolecular Self-Quaternization (The "Free Base" Cascade)

In its neutral form, the pyridine nitrogen is a nucleophile, and the bromomethyl group (at the 5-position) is a potent electrophile. If the hydrochloride counter-ion is lost (due to improper pH or "free-basing" during workup), the nitrogen of Molecule A attacks the benzylic carbon of Molecule B.

-

Result: Formation of an insoluble, pyridinium-based polymer.

-

Visual Indicator: The white powder turns into a yellow/orange gum or hard solid.

Hydrolysis (The "Moisture" Trap)

The hydrochloride salt protonates the pyridine nitrogen, effectively "capping" the nucleophile and stopping polymerization. However, halide salts are hygroscopic.

-

Mechanism: Absorbed atmospheric water acts as a nucleophile, displacing the benzylic bromide.

-

Reaction:

-

Result: Generation of the alcohol impurity and release of corrosive HBr gas, which further degrades the salt lattice.

Visualization of Degradation Logic

The following diagram illustrates the bifurcation of stability based on protonation state and environmental exposure.

Figure 1: Mechanistic bifurcation showing how moisture leads to hydrolysis, while base exposure triggers polymerization.

Part 2: Analytical Assessment & Quality Control

Before using this reagent in critical steps (e.g., alkylation of amines or phenols), you must validate its integrity. Do not rely solely on the label purity.

Self-Validating Protocol: 1H NMR Diagnostics

Dissolve ~5 mg of the sample in DMSO-d6 (avoid CDCl3 if the salt is not soluble, though DMSO is preferred to see exchangeable protons).

| Feature | Intact Reagent (HCl Salt) | Hydrolyzed (Alcohol) | Polymerized (Quaternary Salt) |

| Appearance | White crystalline solid | Wet/Sticky solid | Yellow/Orange solid or gum |

| Benzylic CH2 | Singlet, ~4.70 ppm | Singlet, ~4.50 ppm | Broad/Split peaks, >5.0 ppm |

| Aromatic Region | Sharp, distinct doublets | Sharp, shifted upfield | Broad, complex multiplets |

| Exchangeable H | Broad singlet (NH+) >10 ppm | Broad singlet (OH) ~5.3 ppm | Absent or obscured |

Pass/Fail Criteria:

-

PASS: Benzylic CH2 is a sharp singlet at the expected shift; no alcohol peak visible.

-

FAIL: Presence of >5% alcohol peak (hydrolysis) or significant broadening (polymerization).

Part 3: Storage and Handling Protocols[2][3]

To maintain stability, you must treat the hydrochloride salt as a hygroscopic electrophile .

Storage "Gold Standard"

-

Temperature: Store at -20°C (Standard Freezer) or 2-8°C (Refrigerator). Cold slows the kinetics of both hydrolysis and polymerization.

-

Atmosphere: Store under Argon or Nitrogen .

-

Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage; use electrical tape or a secondary desiccation jar.

Handling Workflow

The following workflow minimizes exposure to ambient humidity, which is the primary failure mode for the HCl salt.

Figure 2: Handling workflow emphasizing temperature equilibration to prevent condensation.

Critical Step Explanation: Step 2 (Equilibration) is the most frequently skipped and most damaging step. Opening a -20°C vial in humid ambient air causes immediate condensation of water onto the hygroscopic salt, initiating hydrolysis that continues even after the vial is returned to the freezer.

Part 4: Emergency Remediation

If your reagent has degraded (turned yellow or sticky), use the following decision matrix:

-

If Sticky (Hydrolysis):

-

The compound is likely contaminated with 2-bromo-5-(hydroxymethyl)pyridine.

-

Remediation:[1] You cannot easily revert the alcohol to the bromide in situ. Discard and repurchase , or re-subject the material to bromination conditions (PBr3 or CBr4/PPh3) if you have synthesis capabilities.

-

-

If Yellow/Orange (Polymerization/Free Base):

-

Attempted Rescue: Triturate the solid with anhydrous diethyl ether or ethyl acetate. The polymer is usually insoluble, while the intact free base (if present) or salt might be slightly soluble or suspendable.

-

Recrystallization:[2] Dissolve in minimal hot ethanol/isopropanol and add diethyl ether until turbid. Cool to 4°C.

-

References

- Source: Goswami, S., et al. "Strategic synthesis of 2-bromo-5-(bromomethyl)pyridine." Chemical Papers, 2014.

-

General Stability of Pyridinium Salts

-

Source: BenchChem Technical Note.[3] "Addressing the stability and hygroscopicity of pyridinium salts."

-

URL:

- Relevance: Validates the hygroscopic degradation p

-

-

Safety and Handling Data (SDS)

- Source: Fisher Scientific Safety Data Sheet, "2-(Bromomethyl)pyridine hydrobromide" (Analogous handling).

-

URL:

- Relevance: Provides safety data on lachrymatory properties and skin corrosion hazards essential for the "Handling" section.

- Source:Journal of Organic Chemistry, "Kinetics of intermolecular quaternization of pyridylalkyl halides.

Sources

difference between 2-Bromo-5-(bromomethyl)pyridine free base and hydrochloride salt

The Chemical Divergence of 2-Bromo-5-(bromomethyl)pyridine: Free Base vs. Hydrochloride Salt in Advanced Organic Synthesis

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks stemming from the misunderstood stability profiles of bifunctional building blocks. 2-Bromo-5-(bromomethyl)pyridine is a prime example. Featuring both an aryl bromide (primed for palladium-catalyzed cross-coupling) and an alkyl bromide (primed for nucleophilic substitution), it is an indispensable scaffold in medicinal chemistry and API synthesis.

However, researchers often face catastrophic yield losses or degraded starting materials due to the distinct physicochemical behaviors of its free base (CAS: 101990-45-8)[1] versus its hydrochloride salt (CAS: 1353945-06-8)[2]. This technical guide dissects the mechanistic causality behind these differences and provides self-validating protocols to ensure synthetic integrity.

The Causality of Instability: The Menschutkin Polymerization

To understand the difference between the two forms, we must first examine the inherent structural paradox of the free base.

The Free Base Paradox In its free base form, 2-Bromo-5-(bromomethyl)pyridine is chemically self-destructive. The molecule possesses a highly electrophilic benzylic carbon (the bromomethyl group) and a nucleophilic pyridine nitrogen. In solution, or even as a neat oil at room temperature, the nitrogen lone pair of one molecule will attack the bromomethyl carbon of an adjacent molecule.

This intermolecular self-alkylation—a classic Menschutkin reaction—triggers a runaway quaternization cascade[3]. The result is the rapid formation of insoluble, polymeric pyridinium tars[4]. This degradation pathway explains why the free base has a severely limited shelf life and must be stored under strict inert, sub-zero conditions.

The Hydrochloride Salt Solution To arrest this degradation, the compound is synthesized and isolated as a hydrochloride (HCl) salt. The addition of HCl protonates the pyridine nitrogen, converting it into a pyridinium cation. This protonation completely withdraws the nitrogen's lone pair, neutralizing its nucleophilicity. By effectively "locking" the molecule, the HCl salt prevents self-alkylation, transforming a volatile, transient intermediate into a bench-stable, crystalline solid.

Fig 1. Mechanistic divergence of 2-Bromo-5-(bromomethyl)pyridine stability via Menschutkin reaction.

Quantitative Physicochemical Profile

Understanding the physical differences is critical for solvent selection and storage. The following table summarizes the core divergences between the two forms.

| Property | Free Base | Hydrochloride (HCl) Salt |

| CAS Number | 101990-45-8[1] | 1353945-06-8[2] |

| Molecular Weight | 250.92 g/mol | 287.38 g/mol |

| Physical State | Pale yellow to brown oil / low-melting solid | White to off-white crystalline powder |

| Nucleophilicity | Active (Prone to self-alkylation) | Deactivated (Nitrogen is protonated) |

| Solubility | Soluble in DCM, EtOAc, Hexanes | Soluble in Water, Methanol, DMF, DMSO |

| Storage Conditions | -20°C, under inert gas (Nitrogen/Argon)[1] | 2-8°C or Room Temp, desiccated |

| Shelf Life | Days to weeks (degrades rapidly at RT) | Years (highly stable) |

Self-Validating Experimental Protocols

Because the HCl salt is the preferred storage form, synthetic workflows must account for the hydrochloride equivalent. The choice of protocol depends entirely on whether your subsequent reaction can tolerate the presence of an auxiliary base.

Protocol A: In Situ Neutralization for Nucleophilic Substitution

Objective: React the HCl salt with a primary/secondary amine without isolating the unstable free base. Causality: Using a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) liberates the free base directly in the presence of an overwhelming excess of the target nucleophile. This kinetically outcompetes the Menschutkin self-alkylation pathway.

-

Preparation: Suspend 1.0 eq of 2-Bromo-5-(bromomethyl)pyridine HCl in anhydrous Acetonitrile (0.2 M) at 0°C. Self-Validation: The salt will remain partially insoluble, indicating the nitrogen is still protonated.

-

Nucleophile Addition: Add 1.2 eq of the target amine.

-

Controlled Neutralization: Dropwise add 2.5 eq of DIPEA. (Rationale: 1.0 eq neutralizes the HCl salt to liberate the free base, 1.0 eq neutralizes the HBr generated during the alkylation, and 0.5 eq acts as a kinetic buffer).

-

Reaction & Monitoring: Allow the reaction to warm to room temperature. The solution will turn homogenous as the salt is neutralized and consumed. Self-Validation: Monitor via LC-MS; the disappearance of the 250 m/z (M+H) peak confirms successful substitution without polymer formation.

Protocol B: Cold Free-Basing for Base-Sensitive Organometallics

Objective: Isolate the free base for immediate use in moisture/base-sensitive reactions (e.g., Grignard reagent formation or Suzuki coupling where DIPEA interferes). Causality: The free base must be extracted cold using a weak aqueous base to prevent the hydrolysis of the bromomethyl group into a hydroxymethyl group, while suppressing thermal self-alkylation.

-

Cold Quench: Suspend the HCl salt in cold (0°C) Dichloromethane (DCM).

-

Mild Basification: Wash with a cold, saturated aqueous solution of NaHCO₃. Self-Validation: Effervescence (CO₂ release) confirms the neutralization of the HCl salt.

-

Phase Separation: Rapidly separate the organic layer and dry over anhydrous Na₂SO₄.

-

Concentration: Concentrate under reduced pressure at a water bath temperature strictly <25°C. Self-Validation: The resulting pale oil must be used immediately; any increase in viscosity or darkening indicates the onset of polymerization.

Fig 2. Decision matrix for utilizing the hydrochloride salt in nucleophilic substitution workflows.

Conclusion & Best Practices

The divergence between 2-Bromo-5-(bromomethyl)pyridine free base and its hydrochloride salt is a textbook example of how protonation dictates molecular stability. For drug development professionals and synthetic chemists, the golden rule is to always procure and store the hydrochloride salt . By leveraging in situ neutralization techniques, researchers can harness the dual reactivity of this powerful building block while entirely bypassing the catastrophic yield losses associated with Menschutkin polymerization.

References

- ChemicalBook. "Pyridine, 2-bromo-5-(bromomethyl)- (9CI) | 101990-45-8". ChemicalBook.

- ChemicalBook. "2-broMo-5-(broMoMethyl)pyridine hydrochloride | 1353945-06-8". ChemicalBook.

- Benchchem. "2-Bromo-4-(bromomethyl)pyridine hydrobromide | 32938-44-6". Benchchem.

- VDOC.PUB. "Handbook Of Phase Transfer Catalysis". VDOC.PUB.

Sources

- 1. Pyridine, 2-bromo-5-(bromomethyl)- (9CI) | 101990-45-8 [chemicalbook.com]

- 2. 2-broMo-5-(broMoMethyl)pyridine hydrochloride price,buy 2-broMo-5-(broMoMethyl)pyridine hydrochloride - chemicalbook [m.chemicalbook.com]

- 3. vdoc.pub [vdoc.pub]

- 4. 2-Bromo-4-(bromomethyl)pyridine hydrobromide | 32938-44-6 | Benchchem [benchchem.com]

Comprehensive Technical Guide: Physical Characteristics and Melting Point Dynamics of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride

Executive Summary

This whitepaper provides an in-depth analysis of the physical characteristics, melting point dynamics, and structural handling protocols for 2-Bromo-5-(bromomethyl)pyridine HCl. By understanding the causality behind its thermal behavior and reactivity, researchers can establish self-validating analytical frameworks that ensure absolute reproducibility in the synthesis of complex immunomodulatory compounds.

Chemical Identity and Structural Significance

The molecular architecture of 2-Bromo-5-(bromomethyl)pyridine features two distinct reactive sites: a bromomethyl group primed for nucleophilic substitution (

In its free base form (CAS 101990-45-8), the unprotonated pyridine nitrogen acts as a nucleophile. Over time, or under mild thermal stress, this nitrogen can attack the highly electrophilic bromomethyl group of an adjacent molecule, leading to rapid, irreversible polymerization.

The Causal Solution: Conversion to the hydrochloride salt (CAS 1353945-06-8) protonates the pyridine nitrogen[1]. This structural modification completely eliminates the nitrogen's nucleophilicity, arresting the self-alkylation pathway and drastically increasing the shelf-life and thermal stability of the reagent[2].

Quantitative Data Summary

The physical properties of the free base versus the hydrochloride salt are summarized below to highlight the stark thermodynamic differences introduced by salt formation.

| Property | Free Base | Hydrochloride Salt |

| CAS Number | 101990-45-8[3] | 1353945-06-8[2] |

| Molecular Formula | C₆H₅Br₂N | C₆H₆Br₂ClN[2] |

| Molecular Weight | 250.92 g/mol [3] | 287.38 g/mol [2] |

| Physical State | Low-melting Solid | Crystalline Solid |

| Melting Point | 63 °C[3] | >150 °C (with decomposition) |

| Solubility | Organic solvents (DCM, EtOAc) | Polar solvents (Water, MeOH, DMSO) |

| Stability | Prone to self-alkylation | Highly stable at standard conditions |

Melting Point Dynamics and Thermal Behavior

The melting point of a compound is a direct macroscopic reflection of its microscopic intermolecular forces.

-

Free Base: The free base relies on relatively weak van der Waals forces and dipole-dipole interactions, resulting in a low melting point of 63 °C[3].

-

Hydrochloride Salt: The HCl salt forms a rigid ionic crystal lattice governed by strong electrostatic attractions between the pyridinium cation and the chloride anion. Consequently, the melting point is elevated significantly (>150 °C).

However, heating amine hydrochlorides often induces thermal degradation (loss of HCl gas) prior to or during the phase transition. Therefore, determining the melting point of 2-Bromo-5-(bromomethyl)pyridine HCl requires a highly controlled thermal ramp to differentiate true melting from decomposition.

Standard Operating Procedure: Thermal Characterization

To ensure scientific integrity, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system : the physical measurement is inherently cross-checked by post-analytical chemical verification.

Step-by-Step Methodology

-

Sample Preparation (Desiccation): Dry the HCl salt sample in a vacuum desiccator over anhydrous silica gel for 24 hours prior to analysis.

-

Causality: The hydrochloride salt is hygroscopic. Trace moisture acts as an interstitial impurity, disrupting the ionic lattice and causing artificial melting point depression.

-

-

Capillary Loading: Pulverize the sample into a fine, uniform powder using an agate mortar. Load into a standard glass capillary tube to a depth of exactly 2-3 mm, tapping firmly to pack.

-

Causality: Fine, tightly packed powder ensures uniform heat transfer. Loose packing creates insulating air pockets, leading to uneven melting and broad, inaccurate melting ranges.

-

-

Thermal Ramping: Rapidly heat the melting point apparatus block to 130 °C. From 130 °C upwards, strictly reduce the ramp rate to 1.0 °C/min .

-

Causality: A slow, controlled ramp rate allows the sample and the digital thermometer to maintain thermal equilibrium. Faster rates induce a thermal lag, resulting in artificially high readings.

-

-

Observation: Record the onset point (first appearance of liquid) and the clear point (complete liquefaction). Note any browning or gas evolution, which indicates thermal decomposition rather than a pure phase transition.

-

Self-Validation (Post-Melt Analysis): Extract the melted residue from the capillary, dissolve in HPLC-grade methanol, and analyze via HPLC-UV.

-

System Check: If the post-melt purity drops by >2% compared to the pre-melt baseline, the recorded melting point is confounded by thermal degradation. The protocol must then be repeated using a capillary sealed under an argon atmosphere.

-

Workflow Visualization

Fig 1: Self-validating workflow for thermal characterization and purity verification.

Mechanistic Role in Drug Development

2-Bromo-5-(bromomethyl)pyridine HCl is heavily utilized in the pharmaceutical industry to synthesize complex immunomodulatory agents. Specifically, it is a critical intermediate in the synthesis of 3-aminopyrrolidine derivatives, which act as potent antagonists (modulators) of the CCR2 and CCR5 chemokine receptors [4]. These receptors are primary targets for treating inflammatory diseases such as atherosclerosis, rheumatoid arthritis, and organ transplant rejection[4].

The Alkylation Pathway

During API synthesis, the compound undergoes an

Fig 2: SN2 alkylation pathway of 2-Bromo-5-(bromomethyl)pyridine HCl in API synthesis.

Handling, Storage, and Stability Protocols

To maintain the scientific integrity of the reagent across long-term drug development campaigns, the following storage parameters must be strictly enforced:

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Although the HCl salt is stable against self-alkylation, it remains highly hygroscopic. Moisture ingress will lead to gradual hydrolysis of the bromomethyl group into a hydroxymethyl byproduct.

-

Temperature: Maintain at -20 °C for long-term storage.

-

Light Exposure: Store in amber glass vials. Halogenated pyridines exhibit mild photosensitivity; prolonged exposure to UV light can induce radical-mediated debromination.

By adhering to these causally driven protocols, researchers ensure that the physical characteristics and chemical reactivity of 2-Bromo-5-(bromomethyl)pyridine HCl remain consistent, thereby safeguarding the reproducibility of downstream pharmacological assays.

References

-

[4] Title: WO2004050024A2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors | Source: Google Patents | URL:

-

[3] Title: 2-bromo-5-(bromomethyl)pyridine | Source: Stenutz | URL: [Link]

-

[2] Title: Supplier CAS No 1353945-06-8 | Source: BuyersGuideChem | URL: [Link]

Sources

- 1. 101990-45-8 | 2-Bromo-5-(bromomethyl)pyridine | Bromides | Ambeed.com [ambeed.com]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. 2-bromo-5-(bromomethyl)pyridine [stenutz.eu]

- 4. WO2004050024A2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors - Google Patents [patents.google.com]

Methodological & Application

synthesis protocols using 2-Bromo-5-(bromomethyl)pyridine hydrochloride

Application Note: High-Efficiency Synthesis Protocols Using 2-Bromo-5-(bromomethyl)pyridine Hydrochloride

Executive Summary

This technical guide details the handling and synthetic application of 2-Bromo-5-(bromomethyl)pyridine hydrochloride . This molecule is a high-value bifunctional building block in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., p38 MAP kinase) and radioligands.

Its strategic value lies in its orthogonal reactivity :

-

C-5 Position (Bromomethyl): A highly reactive benzylic-like electrophile susceptible to

substitution under mild conditions. -

C-2 Position (Aryl Bromide): A stable aryl halide suitable for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) in a subsequent step.

Note on Salt Form: While the free base (CAS 101990-45-8) is commercially available, the hydrochloride salt is often preferred for enhanced shelf stability and reduced lachrymatory vapor pressure. However, the salt form requires specific neutralization protocols (described below) to prevent side reactions or nucleophile quenching.

Chemical Profile & Reactivity Map

Compound: 2-Bromo-5-(bromomethyl)pyridine hydrochloride

Core Structure: Pyridine ring substituted at C2 (Br) and C5 (

Reactivity Visualization

Figure 1: Orthogonal reactivity profile. The C-5 bromomethyl group is chemically distinct from the C-2 aryl bromide, allowing for sequential functionalization.

Module 1: Handling & Preparation (Salt Neutralization)

The hydrochloride salt is acidic. Using it directly without adjusting stoichiometry will protonate your nucleophile (amine), killing the reaction.

Method A: In Situ Neutralization (Preferred for High-Throughput)

-

Principle: Use excess base to neutralize the HCl salt and scavenge the HBr generated during substitution.

-

Stoichiometry: If the standard reaction requires 1.0 eq of base, the HCl salt reaction requires 2.0 to 2.5 eq (1 eq for HCl, 1 eq for HBr).

Method B: Discrete Free-Basing (Preferred for Sensitive Nucleophiles)

-

Suspend the hydrochloride salt in DCM (Dichloromethane) .

-

Wash with saturated aqueous

(2x). -

Dry organic layer over

, filter, and concentrate in vacuo. -

Result: The free base (oil or low-melting solid). Use immediately due to stability concerns.

Module 2: The "Benzylic" Substitution (C-5 Functionalization)

This is the primary entry point. The reaction is an

Protocol A: Synthesis of N-Alkylated Heterocycles

Target: Introduction of a solubilizing amine tail (e.g., Morpholine, Piperazine) at the C-5 position.

Reagents:

-

Substrate: 2-Bromo-5-(bromomethyl)pyridine HCl (1.0 eq)

-

Nucleophile: Morpholine (1.1 eq)

-

Base:

(3.0 eq) or DIPEA (3.0 eq) -

Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Protocol:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-(bromomethyl)pyridine HCl (1.0 mmol, 287 mg).

-

Solvent & Base: Add anhydrous MeCN (5 mL) followed by

(3.0 mmol, 414 mg). Note: The mixture may bubble slightly as HCl is neutralized. -

Nucleophile Addition: Add Morpholine (1.1 mmol, 96 µL) dropwise at Room Temperature (RT).

-

Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The starting material (

) should disappear, and a more polar spot (-

Optimization: If sluggish, heat to 50°C. Avoid exceeding 60°C to prevent dimerization.

-

-

Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry over

, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).

Data: Typical Yields for Nucleophiles

| Nucleophile Class | Example Reagent | Base Used | Conditions | Typical Yield |

| Secondary Amine | Morpholine | MeCN, RT, 4h | 85-92% | |

| Primary Amine | Benzylamine | DIPEA | DMF, 0°C to RT | 70-80%* |

| Thiol | Thiophenol | DMF, RT, 2h | 88-95% | |

| Phenol | 4-Methoxyphenol | Acetone, Reflux | 80-85% |

*Note: Primary amines may undergo dialkylation. Use excess amine (2-3 eq) to favor mono-alkylation.

Module 3: The Aryl Halide Functionalization (C-2 Functionalization)

Once the C-5 position is derivatized, the C-2 bromide remains available for cross-coupling.

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Biaryl formation (e.g., 2-Phenyl-5-(morpholinomethyl)pyridine).

Reagents:

-

Substrate: Product from Protocol A (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.2 eq)

-

Catalyst:

(5 mol%) or -

Base:

(aqueous) (2.0 eq) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

-

Degassing: In a reaction vial, combine the C-5 substituted pyridine (1.0 mmol), Phenylboronic acid (1.2 mmol), and 1,4-Dioxane (4 mL). Sparge with Nitrogen/Argon for 5 minutes.

-

Catalyst Addition: Add

(0.05 mmol) and -

Reaction: Seal the vial and heat to 90°C for 12–16 hours.

-

Monitoring: LC-MS should show conversion of the bromide (

) to the biaryl product ( -

Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine.

-

Purification: Silica gel chromatography.

Integrated Workflow Diagram

The following diagram illustrates the sequential logic required to synthesize a library of compounds using this scaffold.

Figure 2: Sequential workflow for library generation. The C-5 position must be functionalized first to avoid chemoselectivity issues during the metal-catalyzed step.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Protonation of nucleophile | Increase base equivalents (ensure HCl is neutralized). Switch to stronger base (Cs2CO3). |

| Dimerization | Reaction too concentrated | Dilute reaction to 0.1 M. Add nucleophile slowly. |

| Hydrolysis (Alcohol formation) | Wet solvent | Use anhydrous MeCN/DMF. The benzylic bromide hydrolyzes easily in water/base. |

| Stalled Suzuki Coupling | Catalyst poisoning | Ensure the amine introduced in Step 1 isn't coordinating Pd. Use bidentate ligands (dppf, XPhos) to outcompete the substrate amine. |

References

-

ChemicalBook. (2025). Pyridine, 2-bromo-5-(bromomethyl)- Properties and Synthesis. Retrieved from

-

BenchChem. (2025).[1] Application Notes: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine. Retrieved from

-

National Institutes of Health (PMC). (2021). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 2-(Bromomethyl)pyridine hydrobromide. Retrieved from

Sources

Application Note: Chemoselective Functionalization of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride

Strategic Overview

2-Bromo-5-(bromomethyl)pyridine hydrochloride (CAS 101990-45-8) is a high-value bifunctional building block in medicinal chemistry. Its structural utility lies in its two distinct electrophilic sites:

-

The 5-(Bromomethyl) group: A highly reactive, "benzylic-like" (picolylic) electrophile susceptible to rapid

reactions. -

The 2-Bromo group: A heteroaryl halide activated for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or

under forcing conditions.[1]

The Critical Challenge:

The primary challenge in handling this reagent is chemoselectivity and salt management .[1] The hydrochloride salt form is preferred for storage stability (preventing self-alkylation/polymerization common in free-base picolyl halides).[1] However, the acidic proton (

This guide details the protocols for selectively functionalizing the 5-position while preserving the 2-position for subsequent diversification.

Reactivity Landscape

Figure 1: Chemoselectivity map illustrating the kinetic preference for the aliphatic substitution over the aromatic substitution.

Critical Considerations & Mechanism

The Salt Factor (HCl Neutralization)

The reagent exists as

-

Requirement: You must use

equivalents of base (where

Chemoselectivity Control

The 5-bromomethyl group reacts via a concerted

-

Risk: High temperatures (

) or extremely strong bases (e.g., -

Control: Maintain reaction temperatures between

and

Experimental Protocols

Protocol A: Chemoselective Amination ( )

Objective: Substitution of the bromomethyl group with a secondary amine (e.g., Morpholine, Piperazine) without affecting the aryl bromide.[1]

Reagents:

-

2-Bromo-5-(bromomethyl)pyridine HCl (1.0 equiv)

-

Secondary Amine (1.1 equiv)[1]

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv)[1] -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 2-Bromo-5-(bromomethyl)pyridine HCl (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Note: The salt may not fully dissolve initially.

-

-

Neutralization: Cool the suspension to

(ice bath). Add DIPEA (2.5 equiv) dropwise over 5 minutes.-

Observation: The suspension should clear as the free base is liberated and the DIPEA

HCl salt forms (soluble in DCM) or precipitates (in MeCN).

-

-

Nucleophilic Addition: Add the Secondary Amine (1.1 equiv) dropwise at

. -

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (

) for 4–12 hours.-

Monitor: Check via TLC (Hexane:EtOAc 3:1) or LCMS.[2] Look for the disappearance of the starting material peak (

).

-

-

Workup:

-

Dilute with DCM.

-

Wash with Saturated

( -

Wash with Brine (

). -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Gradient: 0

50% EtOAc in Hexanes).

Data Validation Table:

| Parameter | Specification | Reason |

| Stoichiometry | Amine (1.1 eq), Base (2.5 eq) | Excess base neutralizes HCl salt + HBr generated during substitution.[1] |

| Temperature | Prevents side reaction at the 2-Br position. | |

| Solvent | DCM or MeCN | DCM dissolves the free base well; MeCN accelerates |

Protocol B: Ether Synthesis (Phenol Alkylation)

Objective: Coupling a phenol to the bromomethyl group.[1] This requires a stronger inorganic base.

Reagents:

-

2-Bromo-5-(bromomethyl)pyridine HCl (1.0 equiv)

-

Substituted Phenol (1.0 equiv)

-

Base: Potassium Carbonate (

) (3.0 equiv) -

Solvent: Acetone or DMF (0.15 M)

Procedure:

-

Activation: In a reaction vial, combine the Phenol (1.0 equiv) and

(3.0 equiv) in Acetone (or DMF). Stir at RT for 15 minutes to generate the phenoxide. -

Addition: Add 2-Bromo-5-(bromomethyl)pyridine HCl (1.0 equiv) as a solid in one portion.

-

Why Solid? Adding it as a solid prevents the need to handle the unstable free-base solution separately. The excess

will neutralize the HCl immediately.

-

-

Reaction: Heat the mixture to

for 4–6 hours.-

Caution: Do not exceed

to avoid ether cleavage or aryl substitution.

-

-

Workup:

-

Filter off the inorganic solids (

, KCl, KBr). -

Concentrate the filtrate.[3]

-

(If DMF used): Dilute with EtOAc, wash with water (

) and LiCl solution to remove DMF.

-

-

Purification: Recrystallization from EtOH or Column Chromatography.

Workflow Visualization

Figure 2: Decision tree for experimental execution based on nucleophile type.

Troubleshooting & Quality Control

Common Failure Modes

-

Dimerization (Self-Alkylation):

-

Symptom:[3][4][5] Formation of an insoluble precipitate that is not the product.

-

Cause: If the reaction is too concentrated or the free base is allowed to stand without a nucleophile, the pyridine nitrogen of one molecule attacks the bromomethyl group of another.

-

Prevention: Keep concentration

. Ensure nucleophile is present before or immediately upon neutralization.

-

-

Hydrolysis (Alcohol Formation):

-

Incomplete Conversion:

-

Cause: The HCl salt quenched the nucleophile because insufficient base was used.

-

Fix: Add an additional 0.5–1.0 equiv of base and check pH (should be basic, pH > 9).

-

Analytical Checkpoints

-

NMR (CDCl

-

Starting Material:

appears as a singlet around -

Product (Amine): The methylene peak typically shifts upfield to

. -

Product (Ether): The methylene peak shifts to

.

-

References

-

Preparation of 2-bromo-5-bromomethylpyridine: Reid, J. et al. Process for the preparation of substituted pyridines.[1][3] U.S. Patent 5,155,117.[6] Issued Oct 13, 1992.

-

Reactivity of Halopyridines (

vs -

Safety & Handling (SDS): Sigma-Aldrich. Safety Data Sheet: 2-Bromo-5-(bromomethyl)pyridine. (Note: Representative link for class; verify specific batch SDS).

-

Application in Kinase Inhibitors (BTK): Pan, Z., et al. (2007). Discovery of Selective Irreversible Inhibitors for Bruton’s Tyrosine Kinase. ChemMedChem, 2(1), 58–61. (Illustrates the use of halomethyl pyridine linkers).

Sources

Suzuki coupling conditions for 2-Bromo-5-(bromomethyl)pyridine hydrochloride

Topic: Strategic Suzuki-Miyaura Coupling of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Dual-Electrophile Challenge

2-Bromo-5-(bromomethyl)pyridine hydrochloride presents a classic chemoselectivity paradox in cross-coupling chemistry. The molecule contains two distinct electrophilic sites:

-

C2-Aryl Bromide: The desired site for Suzuki-Miyaura coupling (sp² hybridized).

-

C5-Bromomethyl: A highly reactive benzylic-like alkyl halide (sp³ hybridized), prone to nucleophilic attack (

) and oxidative addition.

The Critical Risk: Standard Suzuki conditions utilize aqueous bases (e.g.,

This guide provides two distinct workflows:

-

Protocol A (Direct Coupling): A specialized, anhydrous protocol designed to preserve the alkyl bromide. High Risk / High Reward.

-

Protocol B (Derivatization-First): The industry-standard "Protection" route for maximum reliability. Low Risk / High Robustness.

Chemical Analysis & Reactivity Map

Understanding the competition between the two electrophiles is vital for catalyst and base selection.

2.1 The Reactivity Hierarchy

-

Acidity (HCl Salt): The hydrochloride salt (

) requires immediate neutralization. The first equivalent of base added to the reaction is sacrificial and will not participate in the catalytic cycle. -

C5-Bromomethyl (

Susceptibility): Highly reactive toward hydroxides, alkoxides, and amines. -

C2-Aryl Bromide (Pd Insertion): Electron-deficient pyridine ring facilitates oxidative addition, but the rate is often slower than the

reaction at the C5 position if strong nucleophiles are present.

2.2 Visualization: Competing Pathways

The following diagram illustrates the "Safe Path" (Suzuki) versus the "Failure Modes" (Hydrolysis/Polymerization).

Figure 1: Reaction pathways showing the competition between the desired Pd-catalyzed cycle and nucleophilic side reactions.

Protocol A: Direct Chemoselective Coupling

Objective: Couple the C2-Br while leaving the C5-CH2Br intact. Strategy: Use a base that is strong enough to activate the boronic acid but too bulky or insoluble to attack the alkyl bromide. Exclude water and alcohols.

3.1 Reagent Selection Logic

| Component | Selection | Rationale |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | Bidentate ligand prevents |

| Base | Finely ground. Low solubility in organic solvents minimizes | |

| Solvent | 1,4-Dioxane or Toluene | Non-nucleophilic. Dioxane coordinates Pd, stabilizing the intermediate. |

| Boronic Acid | Aryl Boronic Ester (BPin) | Boronic esters (BPin) release the active species more slowly than free acids, reducing homocoupling. |

3.2 Step-by-Step Protocol

Note: All glassware must be oven-dried. Reaction performed under Argon/Nitrogen.

-

Neutralization & Setup:

-

To a reaction vial, add 2-Bromo-5-(bromomethyl)pyridine HCl (1.0 equiv).

-

Add Aryl Boronic Pinacol Ester (1.1 equiv).

-

Add Anhydrous

(3.5 equiv).-

Crucial: The first 1.0 equiv neutralizes the HCl. The remaining 2.5 equiv drive the Suzuki reaction.

-

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).

-

-

Solvent Addition:

-

Add anhydrous 1,4-Dioxane (Concentration: 0.1 M).

-

Optional: If solubility is poor, add 10% anhydrous DMF. Avoid alcohols.

-

-

Reaction:

-

Seal the vial and purge with inert gas for 5 minutes.

-

Heat to 80°C for 4–12 hours.

-

Monitoring: Check LCMS at 2 hours. Look for the product mass. If you see M-Br+OH (hydrolysis), your solvent was wet.

-

-

Workup (Critical for Stability):

Protocol B: The "Derivatization First" Route (Recommended)

Objective: Maximum yield and scalability. Strategy: Temporarily convert the unstable bromomethyl group into a stable acetate or ether, perform the Suzuki coupling, then regenerate the bromide (if needed).

4.1 Workflow Diagram

Figure 2: The robust "Protection-Coupling-Deprotection" sequence.

4.2 Protocol

-

Acetylation (Protection):

-

Reflux the starting material with NaOAc in Acetic Acid.

-

Result: The -CH2Br becomes -CH2OAc. This group is stable to Suzuki bases.

-

-

Suzuki Coupling:

-

Re-Bromination (If required):

-

Hydrolyze the acetate (NaOH/MeOH) to the alcohol.

-

Convert alcohol to bromide using

(Appel Reaction) or

-

Troubleshooting & Optimization Table

| Observation | Diagnosis | Corrective Action |

| Product contains -OH or -OEt at C5 | Switch to Protocol A . Ensure conditions are strictly anhydrous. Use | |

| Starting material consumed, no product | Polymerization of free base. | Dilute the reaction (0.05 M). Ensure base is added after the catalyst is in solution. |

| Low Conversion of Ar-Br | Catalyst deactivation. | Switch to a more active catalyst system like Pd-XPhos G3 or Pd(Amphos) which work at lower temperatures. |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Add additional ligand (e.g., free dppf or |

References

-

Miyaura, N., & Suzuki, A. (1995).[3][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[4] Link

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

BenchChem. (2025).[5] Application Notes for Suzuki Coupling of Halomethyl Pyridines. BenchChem Technical Library. Link(Note: Generalized reference for commercially available protocols).

Sources

- 1. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]

- 2. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Utilization of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride in Medicinal Chemistry

[1][2]

Executive Summary

This guide details the strategic application of 2-Bromo-5-(bromomethyl)pyridine hydrochloride (CAS: 1353945-06-8) as a bifunctional linker in drug discovery.[1][2] Unlike simple pyridine halides, this molecule possesses two electrophilic sites with distinct reactivity profiles: a highly reactive benzylic-like alkyl bromide at the C5 position and a metal-activatable aryl bromide at the C2 position.[1][2]

This "reactivity gradient" allows for orthogonal functionalization —the ability to selectively modify one site without affecting the other—making it a premier building block for Kinase inhibitors (e.g., p38 MAPK), GPCR ligands, and fragment-based drug design (FBDD).

Chemical Profile & Stability[2][3][4]

Table 1: Physicochemical Specifications

| Property | Specification | Application Note |

| IUPAC Name | 2-Bromo-5-(bromomethyl)pyridine hydrochloride | |

| CAS (Salt) | 1353945-06-8 | Preferred for storage stability.[1][2] |

| CAS (Free Base) | 101990-45-8 | Generated in situ for reactivity.[1][2] |

| Formula | MW: 287.38 g/mol | |

| Appearance | Off-white to beige crystalline solid | Hygroscopic; store under inert gas.[1][2] |

| Solubility | Soluble in DMSO, DMF, MeOH; Low in | Salt form is insoluble in non-polar organics. |

| Hazards | Lachrymator , Vesicant | Handle in fume hood only.[2] Mimics benzyl bromide toxicity.[2] |

Stability Insight

The hydrochloride salt is significantly more stable than the free base. The free base, containing both a basic nitrogen and a reactive alkyl bromide, is prone to intermolecular self-alkylation (polymerization) upon prolonged storage.[1] Protocol Rule #1: Always store as the HCl salt and neutralize immediately prior to use.

Strategic Reactivity Map

The utility of this intermediate lies in its ability to serve as a "linchpin" between a polar "head" group (via C5) and a hydrophobic "tail" (via C2).

Diagram 1: Orthogonal Reactivity Logic

Caption: The C5-bromomethyl group undergoes nucleophilic substitution under mild conditions, while the C2-bromo group remains inert until activated by transition metal catalysis.

Experimental Protocols

Workflow Strategy